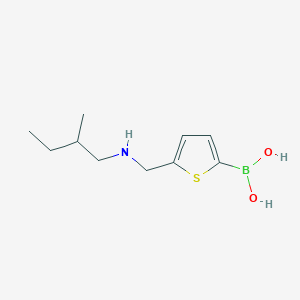
(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid
Overview
Description
(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with an aminoalkyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to the compound’s potential reactivity and utility in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Aminoalkyl Group: The aminoalkyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The aminoalkyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions, along with bases such as potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Biaryl or vinyl compounds.
Scientific Research Applications
(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site serine residues, thereby inhibiting enzyme activity . The thiophene ring and aminoalkyl group may contribute to binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Lacks the aminoalkyl group, making it less versatile in certain synthetic applications.
(5-Bromo-2-thienyl)boronic acid:
(5-{[(2-Ethylhexyl)amino]methyl}-2-thienyl)boronic acid: Similar structure but with a different alkyl group, which may influence its physical properties and reactivity.
Uniqueness
(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of both the aminoalkyl group and the boronic acid group, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for the formation of complex molecules and the development of biologically active compounds with specific properties .
Properties
Molecular Formula |
C10H18BNO2S |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
[5-[(2-methylbutylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H18BNO2S/c1-3-8(2)6-12-7-9-4-5-10(15-9)11(13)14/h4-5,8,12-14H,3,6-7H2,1-2H3 |
InChI Key |
PZMTVSBGJYKWJD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)CNCC(C)CC)(O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














